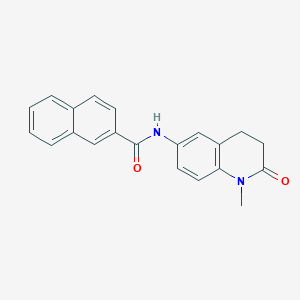

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide” is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and diverse applications . It is a derivative of 4-hydroxy-2-quinolones, which are known for their interesting pharmaceutical and biological activities .

Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones, the parent compound of “this compound”, has been a subject of many publications. The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using X-ray diffraction . This method provides a detailed view of the atomic and molecular structure of the compound, allowing for a comprehensive understanding of its physical and chemical properties.Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and can involve various synthetic methodologies . These reactions are crucial for the development of new drugs and other applications.Applications De Recherche Scientifique

Protein Kinase Inhibition

Naphthalenesulfonamides, related to N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide, have been studied for their ability to act as potent calmodulin antagonists and inhibit several protein kinases at higher concentrations. Derivatives like isoquinolinesulfonamides have shown selective inhibition toward certain protein kinases, including cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases, highlighting their potential as therapeutic agents for diseases where protein kinase activity is dysregulated (Hidaka et al., 1984).

Synthesis and Molecular Docking Studies

Research into the synthesis of novel compounds related to this compound has been conducted with an aim to explore their therapeutic potential. One study involved the synthesis of novel 1,2-bis-quinolinyl-1,4-naphthoquinones, which were targeted as new candidates for extracellular signal-regulated kinases 1/2 (ERK1/2) inhibitors with antineoplastic activity. Molecular docking studies further elucidated their mechanism of action, showcasing the potential of these compounds in cancer therapy (Aly et al., 2018).

Green Chemistry and Catalyst-Free Synthesis

The application of green chemistry principles to the synthesis of related compounds, such as 1,3-oxazines from naphthols, aldehydes, and tetrahydroisoquinolines, represents another area of research. A catalyst-free method utilizing water and molecular oxygen as the sole oxidant at high temperatures highlights the environmental benefits and potential cost reductions in pharmaceutical manufacturing processes (Deb et al., 2017).

Antimalarial Activity

Further research on naphthylisoquinoline alkaloids has explored their potent antiplasmodial activities against Plasmodium falciparum and Plasmodium vivax, suggesting the potential application of this compound analogs in the treatment of malaria. These studies underscore the importance of these compounds in developing new antimalarial therapies (Wirjanata et al., 2015).

Propriétés

IUPAC Name |

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c1-23-19-10-9-18(13-16(19)8-11-20(23)24)22-21(25)17-7-6-14-4-2-3-5-15(14)12-17/h2-7,9-10,12-13H,8,11H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVHXBZQMCMGHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2708473.png)

![2,3-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2708475.png)

![Methyl 2-[4,7,8-trimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2708478.png)

![Ethyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2708479.png)

![5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline](/img/structure/B2708480.png)

![2-(thiophen-2-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2708482.png)

![2-[(6S)-5-Phenylmethoxycarbonyl-5-azaspiro[2.4]heptan-6-yl]acetic acid](/img/structure/B2708489.png)

![N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide](/img/structure/B2708495.png)